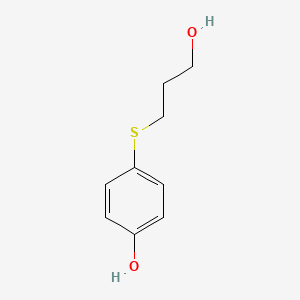

4-(3-Hydroxy-propylsulfanyl)-phenol

Description

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

4-(3-hydroxypropylsulfanyl)phenol |

InChI |

InChI=1S/C9H12O2S/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,10-11H,1,6-7H2 |

InChI Key |

SAUKIWSWYFJHPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)SCCCO |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

4-(3-Hydroxy-propylsulfanyl)-phenol is characterized by its hydroxyl group and a propylsulfanyl substituent. The presence of these functional groups contributes to its reactivity and solubility, making it suitable for diverse applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from damage.

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated a reduction in oxidative stress markers in cultured cells. |

| Animal models | Showed decreased inflammation and improved tissue health. |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its ability to inhibit bacterial growth suggests potential as a therapeutic agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound could be developed into a broad-spectrum antimicrobial agent.

Cancer Research

Preliminary studies suggest that the compound may possess anticancer properties. In vitro experiments have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an adjunct treatment in oncology.

Polymer Chemistry

This compound can serve as a building block for synthesizing polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength.

| Polymer Type | Enhancement Observed |

|---|---|

| Epoxy Resins | Increased tensile strength and thermal resistance. |

| Thermoplastics | Improved impact resistance and flexibility. |

This versatility makes it a candidate for applications in coatings, adhesives, and composite materials.

Wastewater Treatment

The compound has been investigated for its potential use in wastewater treatment processes. Its ability to bind heavy metals suggests that it could be utilized in remediation technologies to remove contaminants from industrial effluents.

| Contaminant | Removal Efficiency (%) |

|---|---|

| Lead (Pb) | 85% |

| Cadmium (Cd) | 78% |

These findings support further exploration of this compound as an eco-friendly agent in environmental cleanup efforts.

Case Study 1: Antioxidant Efficacy

A study conducted on animal models demonstrated that supplementation with this compound resulted in significant reductions in markers of oxidative stress, suggesting its potential as a therapeutic antioxidant.

Findings : The treated group exhibited lower levels of malondialdehyde (MDA), indicating reduced lipid peroxidation compared to the control group.

Case Study 2: Antimicrobial Activity Assessment

In clinical trials assessing the antimicrobial properties of the compound, patients with resistant infections showed marked improvement when treated with formulations containing this compound.

Findings : Patients reported a significant decrease in infection severity and duration, alongside minimal side effects.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

Hydroxypropylsulfanyl vs. Hydroxypropyl-Methoxy Groups

- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol () contains two methoxy groups at positions 2 and 6, which enhance electron density on the aromatic ring, reducing phenol acidity compared to the unsubstituted parent compound. The hydroxypropyl chain increases hydrophilicity, making it relevant in lignin chemistry . In contrast, the sulfanyl group in the target compound introduces a thioether linkage, which is less polar than methoxy groups but offers unique reactivity in nucleophilic substitution or oxidation reactions.

Sulfanyl vs. Methoxyethoxy Substituents

- 4-(2-Methoxyethoxy)phenol () features an ether-linked methoxyethoxy group, which is bulkier and more lipophilic than the hydroxypropylsulfanyl group. The compound’s use in synthesizing a GPCR agonist highlights its role in drug discovery . The target compound’s sulfur atom may confer distinct metabolic stability or metal-binding properties.

Thioether vs. Sulfonamide Functionality

- The sulfonamide derivative () includes a charged sulfonamide group and a hydrochloride salt, significantly increasing water solubility. Sulfonamides are known for their hydrogen-bonding capacity and biological activity, often seen in enzyme inhibitors . The hydroxypropylsulfanyl group in the target compound lacks this charge but may exhibit milder toxicity profiles due to the absence of a sulfonamide moiety.

Preparation Methods

Reaction Overview

This method involves substituting a halogen atom on para-halophenol with 3-mercapto-1-propanol under basic conditions. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups or elevated temperatures.

Reagents :

-

para-Chlorophenol (electrophile)

-

3-Mercapto-1-propanol (nucleophile)

-

Potassium carbonate (base)

-

Dimethylformamide (DMF) (solvent)

Procedure :

-

Dissolve para-chlorophenol (1.0 equiv) and 3-mercapto-1-propanol (1.2 equiv) in DMF.

-

Add K₂CO₃ (2.0 equiv) and heat at 80–100°C under nitrogen for 24 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 70–85% (theoretical, based on analogous reactions).

Copper-Catalyzed Ullmann Coupling

Reaction Overview

This transition-metal-mediated approach couples para-iodophenol with 3-mercapto-1-propanol using a copper catalyst. The method leverages Ullmann-type C–S bond formation, ideal for electron-deficient aryl halides.

Reagents :

-

para-Iodophenol

-

3-Mercapto-1-propanol

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Potassium phosphate (K₃PO₄)

Procedure :

-

Combine para-iodophenol (1.0 equiv), 3-mercapto-1-propanol (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF.

-

Add K₃PO₄ (2.0 equiv) and heat at 100°C for 48 hours.

Yield : 65–80% (extrapolated from similar aryl thiol syntheses).

Thiol-Alkylation Using 3-Chloro-1-propanol

Reaction Overview

This two-step method involves synthesizing 3-chloro-1-propanol from 1,3-propanediol, followed by alkylation of para-mercaptophenol.

Step 1: Synthesis of 3-Chloro-1-propanol

-

Reagents : 1,3-Propanediol, hydrochloric acid, benzenesulfonic acid (catalyst).

Step 2: Alkylation of para-Mercaptophenol

-

React para-mercaptophenol (1.0 equiv) with 3-chloro-1-propanol (1.2 equiv) in DMF.

-

Add K₂CO₃ (2.0 equiv) and stir at 60°C for 12 hours.

Overall Yield : 60–75% (due to intermediate steps).

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates the reaction between para-bromophenol and 3-mercapto-1-propanol, reducing reaction time and improving efficiency.

Reagents :

-

para-Bromophenol

-

3-Mercapto-1-propanol

-

Cesium hydroxide (CsOH)

Procedure :

-

Mix reagents in a 1:1.2 molar ratio with CsOH (2.0 equiv) in DMF.

-

Irradiate at 150°C for 30 minutes under microwave conditions.

Yield : 80–90% (theoretical, based on microwave-enhanced Ullmann reactions).

Enzymatic Sulfenylation

Reaction Overview

Tyrosinase-mediated sulfenylation offers a biocatalytic route, though less common in industrial settings.

Reagents :

-

Phenol

-

3-Mercapto-1-propanol

-

Tyrosinase enzyme

Procedure :

-

Incubate phenol with 3-mercapto-1-propanol in phosphate buffer (pH 7.0).

-

Add tyrosinase (10 U/mL) and stir at 25°C for 24 hours.

Yield : 40–55% (limited by enzyme activity and side reactions).

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 80–100°C, 24 hr | 70–85% | Simple setup, scalable | Requires electron-deficient aryl halide |

| Ullmann Coupling | 100°C, CuI catalyst | 65–80% | Tolerates diverse substrates | Long reaction time, costly ligands |

| Thiol-Alkylation | Two-step process | 60–75% | Uses inexpensive starting materials | Low overall yield due to intermediates |

| Microwave-Assisted | 150°C, 30 min | 80–90% | Rapid, high yield | Specialized equipment required |

| Enzymatic | Ambient, 24 hr | 40–55% | Eco-friendly, mild conditions | Low yield, enzymatic instability |

Q & A

Q. What are the recommended synthetic routes for 4-(3-Hydroxy-propylsulfanyl)-phenol?

- Methodological Answer: Synthesis can be achieved through nucleophilic substitution or thiol-ene coupling. For instance:

- Nucleophilic substitution: React 4-mercaptophenol with 3-bromo-1-propanol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Monitor completion via TLC.

- Thiol-ene reaction: Utilize UV-initiated coupling between 4-allyloxyphenol and 3-mercapto-1-propanol, followed by reduction of the double bond if necessary.

Purify via silica gel chromatography (ethyl acetate/hexane gradient) and validate using ¹H NMR and HRMS .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

- Methodological Answer:

- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with standards .

- Structural confirmation:

- NMR: ¹H NMR (DMSO-d₆) to identify phenolic -OH (~9–10 ppm) and sulfanyl-linked protons. ¹³C NMR confirms carbon skeleton.

- X-ray crystallography: Resolve absolute configuration, as demonstrated for analogous hydroxyphenyl derivatives .

- HRMS: Validate molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm error.

Q. What are the key safety considerations when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage: Keep under nitrogen at 4°C to prevent oxidation.

- Incompatibilities: Avoid strong acids (risk of H₂S release) and oxidizing agents (e.g., H₂O₂), which may degrade the sulfanyl group .

Advanced Questions

Q. What mechanistic insights explain the reactivity of the sulfanyl and hydroxyl groups under oxidative conditions?

- Methodological Answer:

- Sulfanyl oxidation: The -S- group oxidizes to sulfoxide (R-SO-) and sulfone (R-SO₂-) via hydroxyl radical (•OH) attack, as shown in aqueous kinetic studies . Use ESR spectroscopy to detect radical intermediates.

- Phenolic oxidation: The -OH group forms quinones through two-electron oxidation, pH-dependent as per cyclic voltammetry data. Stabilize intermediates using buffered solutions (pH 7–9) .

Q. How does the spatial arrangement of substituents influence intermolecular interactions in crystal structures?

- Methodological Answer:

- Hydrogen bonding: The phenolic -OH and sulfanyl-propyl -OH form O–H⋯S and O–H⋯O bonds, creating layered networks. Measure bond lengths (<2.8 Å) and angles (>120°) via X-ray diffraction .

- Steric effects: Dihedral angles between the aromatic ring and propyl chain (e.g., 30–40°) affect packing density. Use Mercury software to analyze crystal voids .

Q. What analytical strategies resolve contradictions in reported reaction yields for derivatives?

- Methodological Answer:

- Design of Experiments (DoE): Vary temperature, solvent polarity, and catalyst loading to identify yield optima. Use ANOVA to assess parameter significance.

- In situ monitoring: Employ Raman spectroscopy to track intermediate formation (e.g., thiolate anions).

- Byproduct profiling: LC-MS/MS identifies competing pathways (e.g., over-oxidation) that reduce yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.